

Application Note: Metabolomic Profiling of Fungal Volatiles with 1-Octen-3-one-d3

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Compound of Interest

Compound Name: 1-Octen-3-one-d3

Cat. No.: B12367142

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungi produce a diverse array of volatile organic compounds (VOCs), collectively known as the fungal volatilome, which play crucial roles in their development, communication, and interaction with other organisms.^[1] The analysis of these VOCs, a subset of metabolomics, offers a non-invasive window into the metabolic state of fungi and has significant applications in diagnostics, agriculture, and biotechnology.^{[2][3]} Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) is a powerful and widely used technique for the sensitive and solvent-free analysis of fungal VOCs.^{[4][5]} For accurate quantification, the use of an internal standard is critical to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as **1-Octen-3-one-d3**, is ideal as its chemical and physical properties are nearly identical to its unlabeled counterpart, a common fungal volatile, but it is distinguishable by its mass-to-charge ratio in the mass spectrometer.^{[6][7]} This application note provides a detailed protocol for the metabolomic profiling of fungal volatiles using SPME-GC-MS with **1-Octen-3-one-d3** as an internal standard.

Data Presentation

Table 1: Common Fungal Volatiles and their Reported Concentrations

Volatile Organic Compound	Chemical Class	Fungal Species	Reported Concentration Range (ppbv)	Reference
1-Octen-3-ol	Alcohol	Trichoderma atroviride	>100	[8]
2-Methyl-1-propanol	Alcohol	Trichoderma atroviride	>100	[8]
3-Methyl-1-butanol	Alcohol	Trichoderma atroviride	>100	[8]
2-Heptanone	Ketone	Trichoderma atroviride	>100	[8]
3-Octanone	Ketone	Trichoderma atroviride	low ppbv range	[8]
Ethyl acetate	Ester	Trichoderma atroviride	low ppbv range	[8]
3-Methylbutanal	Aldehyde	Trichoderma atroviride	low ppbv range	[8]
1-Undecene	Alkene	'Candidatus Pseudomonas auctus'	Not specified	[9]
Dimethyl disulfide	Sulfur compound	'Candidatus Pseudomonas auctus'	Not specified	[9]
γ -Terpinene	Terpene	Fusarium sp.	Not specified	

Note: The concentrations reported are highly dependent on the fungal species, growth medium, and culture conditions.[10]

Experimental Protocols

1. Fungal Culture Preparation

This protocol describes the preparation of fungal cultures in a manner suitable for headspace volatile analysis.

- Materials:

- Fungal strain of interest
- Appropriate solid or liquid growth medium (e.g., Potato Dextrose Agar (PDA), Malt Extract Broth)
- Sterile 20 mL glass vials with PTFE/silicone septa screw caps
- Sterile inoculation loop or cork borer
- Incubator

- Protocol:

- Prepare the desired growth medium according to the manufacturer's instructions and sterilize.
- For solid medium, dispense 10 mL of molten agar into each 20 mL vial and allow it to solidify at an angle to increase the surface area. For liquid medium, dispense 5 mL into each vial.
- In a sterile biosafety cabinet, inoculate the center of the solid medium or the liquid medium with the fungal strain using an inoculation loop or a small agar plug from a mature culture.
- Prepare a media-only blank control vial for each batch of experiments.
- Tightly seal the vials with the septa screw caps.
- Incubate the vials at the optimal temperature for the fungal species (e.g., 28 °C) for a specified period to allow for sufficient growth and VOC production.

2. Volatile Organic Compound (VOC) Collection using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol outlines the extraction and concentration of fungal VOCs from the culture headspace.[4][5]

- Materials:

- SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- SPME fiber conditioning station
- Heating block or water bath
- **1-Octen-3-one-d3** internal standard solution (in methanol or other suitable solvent)

- Protocol:

- Pre-condition the SPME fiber according to the manufacturer's instructions to remove any contaminants. This typically involves heating the fiber in the GC inlet.
- Equilibrate the sealed fungal culture vials at a constant temperature (e.g., 40°C) for 30 minutes in a heating block or water bath to promote volatilization.
- Using a microsyringe, spike the headspace of each vial (including the blank) with a known amount of the **1-Octen-3-one-d3** internal standard solution. The amount should be optimized to yield a peak intensity comparable to the target analytes.
- Immediately after spiking, carefully insert the pre-conditioned SPME fiber through the vial's septum into the headspace above the fungal culture. Do not allow the fiber to touch the culture.
- Expose the fiber to the headspace for a standardized period, typically 10-30 minutes, to allow for the adsorption of VOCs.[9]
- After the extraction time, retract the fiber into its needle and immediately transfer it to the GC-MS for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the separation and detection of the collected VOCs.

- Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)
- Helium carrier gas

- Protocol:

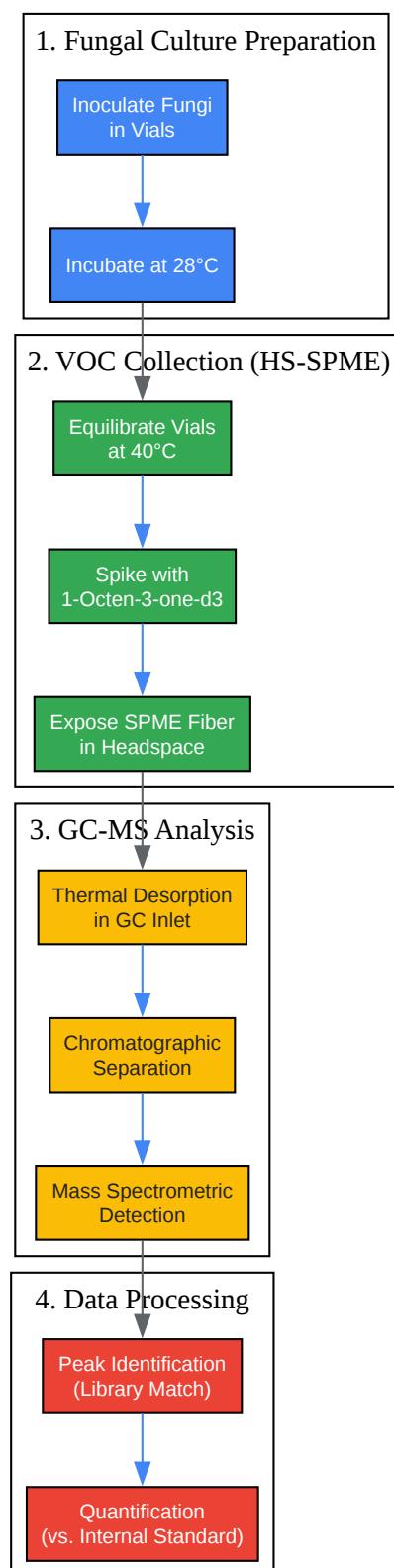
- Set up the GC-MS method with the following or similar parameters:

- Inlet Temperature: 250°C (for thermal desorption of the SPME fiber)
- Injection Mode: Splitless (to maximize sensitivity)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program: Start at 50°C for 1 minute, ramp up to 200°C at 3°C/min, then ramp to 250°C at 15°C/min and hold for 4 minutes.
- MS Transfer Line Temperature: 250°C
- Ion Source Temperature: 230°C
- Electron Ionization Energy: 70 eV
- Mass Scan Range: m/z 35-350

- Insert the SPME fiber into the GC inlet for thermal desorption.
- Start the data acquisition.
- After the run, identify the VOCs by comparing their mass spectra to a spectral library (e.g., NIST, Wiley) and by comparing their retention indices to known standards.

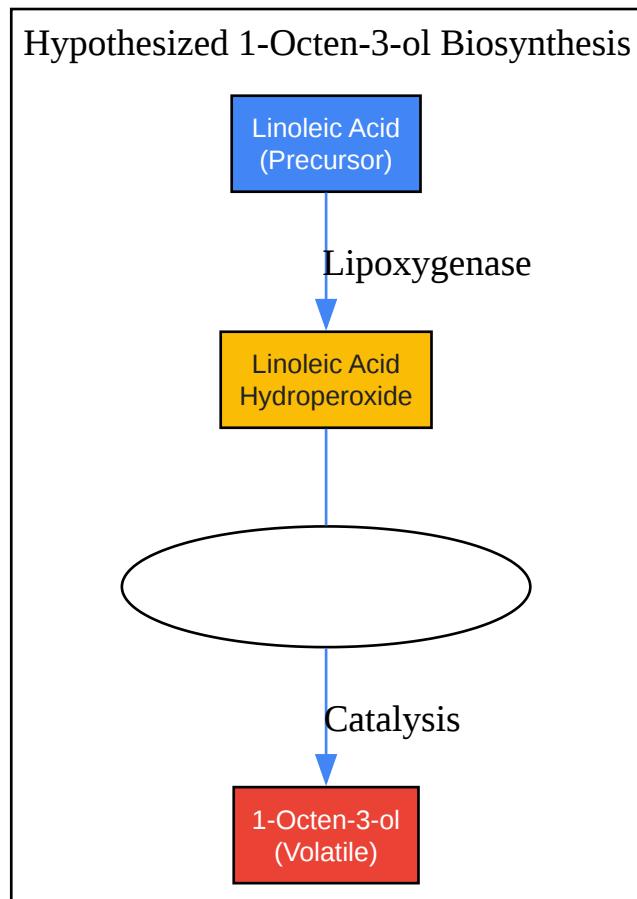
- Quantify the target analytes by calculating the ratio of the peak area of the analyte to the peak area of the **1-Octen-3-one-d3** internal standard and comparing this to a calibration curve.

Mandatory Visualization



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Caption: Experimental workflow for fungal volatile analysis.



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Caption: Simplified biosynthesis pathway of 1-Octen-3-ol.

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